molecular formula C16H22FNO4S B15148153 3-(4-Fluorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester CAS No. 887590-22-9

3-(4-Fluorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15148153
CAS No.: 887590-22-9
M. Wt: 343.4 g/mol
InChI Key: BXLYXLSDBIYVET-UHFFFAOYSA-N
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Description

3-(4-Fluorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C16H22FNO4S It is characterized by the presence of a piperidine ring substituted with a 4-fluorophenylsulfonyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

3-(4-Fluorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Methylphenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

3-(4-Fluorophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-(4-fluorophenyl)sulfonylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-10-4-5-14(11-18)23(20,21)13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLYXLSDBIYVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698823
Record name tert-Butyl 3-(4-fluorobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887590-22-9
Record name 1,1-Dimethylethyl 3-[(4-fluorophenyl)sulfonyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887590-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(4-fluorobenzene-1-sulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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